molecular formula C22H23N3O3 B11491097 N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine

Cat. No.: B11491097
M. Wt: 377.4 g/mol
InChI Key: ARIGZDJWADFQTP-UHFFFAOYSA-N
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Description

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine is a heterocyclic compound that contains both benzofuran and pyrimidine moieties. These structures are known for their significant biological activities and are often used as templates in drug discovery and development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.

Mechanism of Action

The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethoxyphenethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N3O3/c1-3-26-18-10-9-15(13-19(18)27-4-2)11-12-23-22-21-20(24-14-25-22)16-7-5-6-8-17(16)28-21/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,25)

InChI Key

ARIGZDJWADFQTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=NC3=C2OC4=CC=CC=C43)OCC

Origin of Product

United States

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